molecular formula C48H82O18 B10817873 11-Deoxymogroside IIIE

11-Deoxymogroside IIIE

カタログ番号: B10817873
分子量: 947.2 g/mol
InChIキー: VBXCGAFICHYWFL-KRPGNBASSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxymogroside IIIE involves complex chemical reactions due to its intricate structure. The primary method of preparation is through biotransformation, where enzymes are used to convert precursor molecules into the desired compound . This method is preferred due to its specificity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves extraction from the dried powder of Siraitia grosvenorii using solvents like ethanol. The extract is then purified to isolate the specific mogrosides, including this compound .

化学反応の分析

Types of Reactions

11-Deoxymogroside IIIE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and sweetness levels .

科学的研究の応用

11-Deoxymogroside IIIE has a wide range of scientific research applications:

    Chemistry: Used as a natural sweetener in food chemistry due to its intense sweetness.

    Biology: Studied for its antioxidative and anti-inflammatory properties.

    Medicine: Investigated for its potential in blood glucose modulation and as a therapeutic agent for diabetes.

    Industry: Used in the production of natural sweeteners and health supplements

作用機序

The mechanism of action of 11-Deoxymogroside IIIE involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

類似化合物との比較

11-Deoxymogroside IIIE is unique among mogrosides due to its specific structure and biological activities. Similar compounds include:

  • 11-Deoxymogroside V
  • 11-Deoxyisomogroside V
  • 11-Deoxymogroside VI

These compounds share similar structural features but differ in their glycosylation patterns and biological activities .

特性

分子式

C48H82O18

分子量

947.2 g/mol

IUPAC名

(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1

InChIキー

VBXCGAFICHYWFL-KRPGNBASSA-N

異性体SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C

正規SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。